
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal is an organic compound with a complex structure It belongs to the class of aldehydes and contains multiple functional groups, including a double bond and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as high-pressure reactors and automated control systems, to maximize efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The double bond can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction of the ketone group produces a secondary alcohol.
Applications De Recherche Scientifique
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3,7-Dimethyl-2-octenal: Similar structure but lacks the ketone group.
(3S)-3,7-Dimethyl-2-(3-hydroxybutyl)oct-6-enal: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal is unique due to the presence of both an aldehyde and a ketone group, along with a double bond
Propriétés
Numéro CAS |
343964-35-2 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(3S)-3,7-dimethyl-2-(3-oxobutyl)oct-6-enal |
InChI |
InChI=1S/C14H24O2/c1-11(2)6-5-7-12(3)14(10-15)9-8-13(4)16/h6,10,12,14H,5,7-9H2,1-4H3/t12-,14?/m0/s1 |
Clé InChI |
ADHHNQWKEIKGAW-NBFOIZRFSA-N |
SMILES isomérique |
C[C@@H](CCC=C(C)C)C(CCC(=O)C)C=O |
SMILES canonique |
CC(CCC=C(C)C)C(CCC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
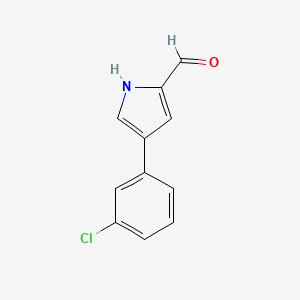
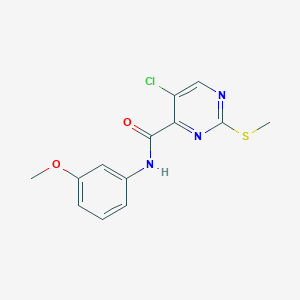
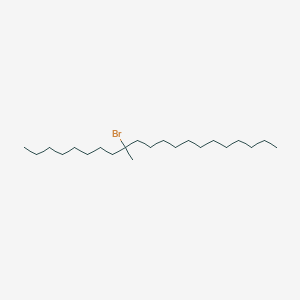


![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(8-quinolinyl)acetamide](/img/structure/B13351933.png)
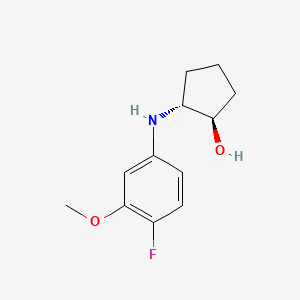
![(2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13351955.png)
![Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B13351961.png)
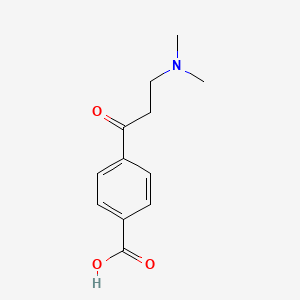
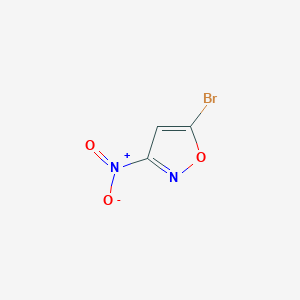

![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)
